molecular formula C20H21NO4 B259194 Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate

Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate

Cat. No. B259194
M. Wt: 339.4 g/mol
InChI Key: PQRSUTHVKJGAOC-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as PMA and has been found to have several unique properties that make it an ideal candidate for use in various laboratory experiments.

Mechanism of Action

The exact mechanism of action of PMA is not yet fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in tumor growth and development. Additionally, PMA has been shown to have antioxidant properties, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that PMA has several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways involved in tumor growth and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PMA in laboratory experiments is its unique chemical properties, which make it an ideal candidate for use in various applications. However, there are also some limitations associated with the use of PMA, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving PMA, including the development of new drug therapies for cancer treatment, the exploration of its potential applications in material science, and the investigation of its potential use as a tool for studying various signaling pathways and enzymes involved in tumor growth and development.
In conclusion, PMA is a unique chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. Its antitumor activity and potential applications in drug development and material science make it an ideal candidate for further investigation and research.

Synthesis Methods

The synthesis of PMA involves several steps, including the use of various reagents and solvents. One of the most common methods of synthesizing PMA involves the reaction of 4-aminobenzoic acid with 4-methoxyphenylacrylic acid, followed by the addition of propylamine and subsequent purification steps.

Scientific Research Applications

PMA has been extensively studied for its potential applications in various scientific research areas, including drug development, cancer research, and material science. In drug development, PMA has been found to exhibit antitumor activity, making it a promising candidate for use in cancer therapy. Additionally, PMA has been shown to have potential applications in the development of new materials, such as polymers and coatings.

properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

propyl 4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C20H21NO4/c1-3-14-25-20(23)16-7-9-17(10-8-16)21-19(22)13-6-15-4-11-18(24-2)12-5-15/h4-13H,3,14H2,1-2H3,(H,21,22)/b13-6+

InChI Key

PQRSUTHVKJGAOC-AWNIVKPZSA-N

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.